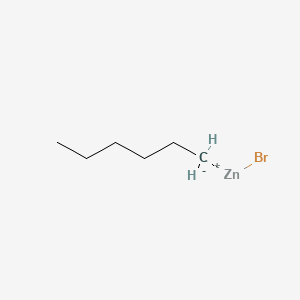

1-Hexylzinc bromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Hexylzinc bromide is an organozinc compound utilized in various chemical reactions, particularly in organic synthesis. It serves as a reagent in the formation of carbon-carbon bonds and is involved in various coupling reactions.

Synthesis Analysis

1-Hexylzinc bromide can be synthesized through the reaction of hexyl bromide with zinc. A general procedure for the preparation of alkylzinc reagents, like 1-Hexylzinc bromide, involves the direct insertion of zinc metal into alkyl bromides in a polar aprotic solvent (Huo, 2003). This process may include activation with iodine and can undergo cross-coupling reactions catalyzed by nickel or palladium to produce various functionalized compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Hexylzinc bromide, such as bromide derivatives of hexamethylenetetramine, indicates a complex molecular architecture involving interactions like hydrogen bonding and electrostatic attractions. These structures often display various symmetries and crystal lattice forms (Reddy et al., 1994).

科学研究应用

Application 1: Bromination of Aromatic Compounds

- Summary of Application: Bromination of aromatic compounds is an essential step in the synthesis of commercially-important specialty chemicals, including selected pharmaceuticals, pesticides, flame retardants, and dyes .

- Methods of Application: The study conducted kinetic experiments in batch reactors to evaluate the contributions of steric and electronic effects on bromination of monosubstituted alkylbenzenes and alkoxybenzenes .

- Results: The study found that the structure of the substituent has a significant effect on bromination rates .

Application 2: Aqueous Zinc-Bromine Batteries

- Summary of Application: The study introduces a practical Zn-Br battery that harnesses the synergy effects of complexation chemistry in the electrode and the salting-out effect in the aqueous electrolyte .

- Methods of Application: The researchers used the kosmotropic ZnSO4 electrolyte, with its strong salting-out effect due to the intrinsic structured water formation ability, to suppress the dissolution/hydrolysis of the chaotropic pyridinium-polybromide complexes in the electrode .

- Results: The Zn-Br pouch cell exhibits a high energy density of 106 Wh kg 1, a remarkable energy efficiency of 87.8%, and a low bill of materials ($28 per kWh), showcasing its potential for scaling up applications .

Application 3: Biomedical Industry

- Summary of Application: 1-Hexylzinc Bromide is a key reagent in the biomedical industry primarily used in the synthesis of various pharmaceutical compounds .

- Methods of Application: Its reactive nature allows for efficient alkylation in drug manufacturing .

- Results: The product description does not provide specific results or outcomes obtained from this application .

Application 4: Synthesis of Ionic Liquids

- Summary of Application: This investigation illustrates the kinetics and large solvent effects in the synthesis of 1-hexyl-3-methyl-imidazolium bromide .

- Methods of Application: The synthesis was conducted in 10 different solvents: acetone, acetonitrile, 2-butanone, chlorobenzene, dichloromethane, dimethyl sulfoxide (DMSO), ethyl formate, ethyl lactate, methanol, and cyclopentanone .

- Results: The kinetic rate constant for the synthesis in DMSO is over an order-of-magnitude larger than that in methanol .

Application 5: Alkylation in Drug Manufacturing

- Summary of Application: 1-Hexylzinc Bromide is a key reagent in the biomedical industry primarily used in the synthesis of various pharmaceutical compounds .

- Methods of Application: Its reactive nature allows for efficient alkylation in drug manufacturing .

- Results: The product description does not provide specific results or outcomes obtained from this application .

Application 6: Synthesis of SN2 Reactions

- Summary of Application: Alkyl halides, such as 1-Hexylzinc Bromide, can undergo nucleophilic substitution via the SN2 mechanism .

- Methods of Application: In the SN2 mechanism, the reaction takes place in a single step, and bond-forming and bond-breaking occur simultaneously .

- Results: The product description does not provide specific results or outcomes obtained from this application .

安全和危害

1-Hexylzinc bromide is classified as a flammable liquid (Category 2), and in contact with water, it releases flammable gas (Category 2)10. It is also classified for acute toxicity (Oral, Category 4), eye irritation (Category 2A), specific target organ toxicity (single exposure, Category 3, Respiratory system, Central nervous system), and suspected of causing cancer (Category 2)10.

未来方向

1-Hexylzinc bromide is primarily used in the synthesis of various pharmaceutical compounds1. Its future use may be influenced by advancements in synthesis methods and the development of new pharmaceutical compounds. Additionally, the compound’s reactive nature and efficient alkylation in drug manufacturing suggest potential for expanded use in the biomedical industry1.

属性

IUPAC Name |

bromozinc(1+);hexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13.BrH.Zn/c1-3-5-6-4-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWFHUAMVSWOCPN-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[CH2-].[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BrZn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexylzinc bromide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。